4-(2-Oxo-1,3-benzothiazol-3(2H)-yl)butanenitrile
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Overview
Description
4-(2-Oxo-1,3-benzothiazol-3(2H)-yl)butanenitrile is an organic compound that features a benzothiazole ring fused with a butanenitrile group. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1,3-benzothiazol-3(2H)-yl)butanenitrile typically involves the condensation of 2-aminobenzenethiol with a suitable nitrile compound under controlled conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the benzothiazole ring.
Example Reaction:
Starting Materials: 2-aminobenzenethiol and butanenitrile.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures (100-150°C).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-1,3-benzothiazol-3(2H)-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-1,3-benzothiazol-3(2H)-yl)butanenitrile involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The nitrile group may also play a role in binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
Benzothiazole: A parent compound with diverse applications in chemistry and biology.
4-(2-Benzothiazolyl)aniline: Used in the synthesis of dyes and pigments.
Uniqueness
4-(2-Oxo-1,3-benzothiazol-3(2H)-yl)butanenitrile is unique due to the presence of both the benzothiazole ring and the butanenitrile group, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
CAS No. |
61516-69-6 |
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Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
4-(2-oxo-1,3-benzothiazol-3-yl)butanenitrile |
InChI |
InChI=1S/C11H10N2OS/c12-7-3-4-8-13-9-5-1-2-6-10(9)15-11(13)14/h1-2,5-6H,3-4,8H2 |
InChI Key |
XXFSCCJBURGNMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCCC#N |
Origin of Product |
United States |
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